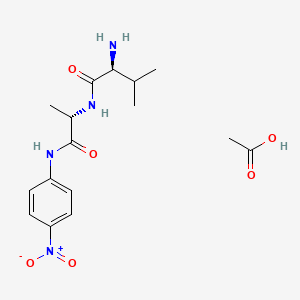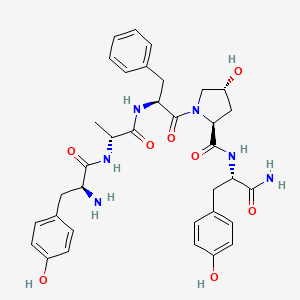![molecular formula C34H26O10 B561328 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione CAS No. 105350-55-8](/img/structure/B561328.png)
4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[1511114,2802,1503,1205,10018,23025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione is a complex organic compound characterized by its intricate structure and multiple functional groups
Vorbereitungsmethoden
The synthesis of 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular structures and reaction mechanisms. In biology, it may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its use as a drug candidate for treating various diseases. Industrial applications may include its use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione stands out due to its unique structural features and functional groups. Similar compounds may include other complex organic molecules with multiple functional groups and intricate structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
105350-55-8 |
|---|---|
Molekularformel |
C34H26O10 |
Molekulargewicht |
594.572 |
InChI |
InChI=1S/C34H26O10/c1-5-41-33-15-7-13(3)9-17(35)23(15)31(39)25-19(37)12-22-27(29(25)33)28-21(43-33)11-20(38)26-30(28)34(44-22,42-6-2)16-8-14(4)10-18(36)24(16)32(26)40/h7-12,35-38H,5-6H2,1-4H3 |
InChI-Schlüssel |
QUNCJRYSZKRYKW-UHFFFAOYSA-N |
SMILES |
CCOC12C3=CC(=CC(=C3C(=O)C4=C(C=C5C(=C41)C6=C7C(=C(C=C6O2)O)C(=O)C8=C(C=C(C=C8C7(O5)OCC)C)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)




![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)
